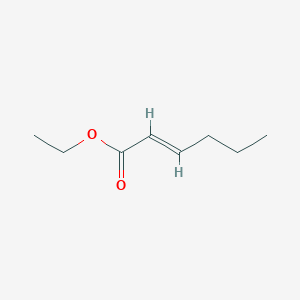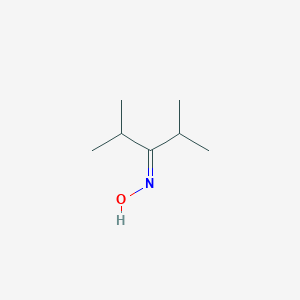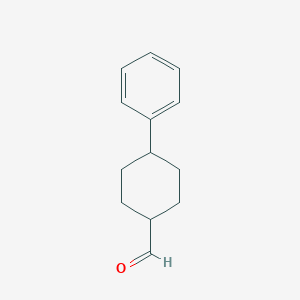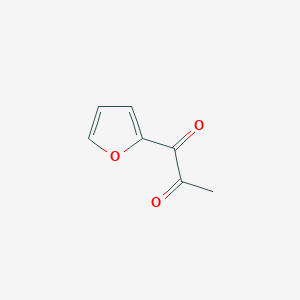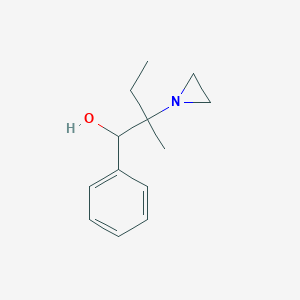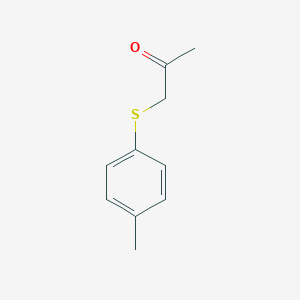
(4-Methylphenylthio)acetone
描述
- (4-Methylphenylthio)acetone is a chemical compound with diverse applications in organic synthesis and chemical reactions. Its molecular structure and reactivity make it a compound of interest in various chemical syntheses.
Synthesis Analysis
- A study by Herrera et al. (2006) describes a method for synthesizing 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles using 1-(methylthio)acetone (Herrera et al., 2006).
Molecular Structure Analysis
- The crystal structure of an acetone adduct of copper(II) (2,4-dichloro-5-methylphenylthio)acetate has been determined by Smith et al. (1985), providing insights into the molecular structure of related compounds (Smith et al., 1985).
Chemical Reactions and Properties
- Ghosh et al. (2011) describe a gold-catalyzed regioselective hydration of propargyl acetates, demonstrating the potential reactivity of similar compounds in organic synthesis (Ghosh et al., 2011).
Physical Properties Analysis
- The physical properties of related compounds can be inferred from studies like that of Johnson et al. (1992), who examined the structures and thermal analyses of inclusion compounds with acetone (Johnson et al., 1992).
科学研究应用
Coordination Chemistry and Crystal Structure : Smith et al. (1985) explored the coordination chemistry of copper(II) complexes with (phenylthio)acetic acids, revealing insights into their crystal structures and coordination with acetone (Smith et al., 1985).
Antiviral Applications : Cutrì et al. (2002) synthesized isothiazole derivatives, including those related to (4-Methylphenylthio)acetone, showing broad antiviral effects against several viruses (Cutrì et al., 2002).
Organic Synthesis : Herrera et al. (2006) discussed a new approach to synthesize 1,3-oxazoles using 1-(methylthio)acetone, highlighting a convenient method for creating these compounds (Herrera et al., 2006).
Environmental Chemistry : Fruekilde et al. (1998) investigated the formation of acetone and other compounds through ozonolysis at vegetation surfaces, which could include reactions with (4-Methylphenylthio)acetone (Fruekilde et al., 1998).
Pharmacological Research : Chapman et al. (1968) studied the cyclisation of (m-chlorophenylthio)acetone for potential pharmaceutical applications (Chapman et al., 1968).
Nonlinear Optical Properties : Naseema et al. (2010) synthesized hydrazones including 2-(4-methylphenoxy) derivatives and investigated their nonlinear optical properties, demonstrating potential for optical device applications (Naseema et al., 2010).
Photodissociation Studies : Grimme and Dreeskamp (1992) examined the photodissociation of aromatic acetones, including (4-methoxyphenoxy)acetone, which could be relevant to studies involving (4-Methylphenylthio)acetone (Grimme & Dreeskamp, 1992).
Percutaneous Penetration Studies : Sartorelli et al. (1997) investigated the percutaneous absorption of methyl-parathion in acetone, which may have implications for understanding the skin absorption characteristics of similar compounds like (4-Methylphenylthio)acetone (Sartorelli et al., 1997).
安全和危害
属性
IUPAC Name |
1-(4-methylphenyl)sulfanylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDGCRNQPJVYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381584 | |
| Record name | 1-[(4-Methylphenyl)sulfanyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenylthio)acetone | |
CAS RN |
1200-13-1 | |
| Record name | 1-[(4-Methylphenyl)thio]-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methylphenyl)sulfanyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

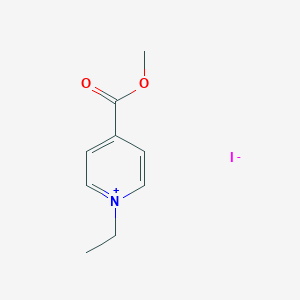
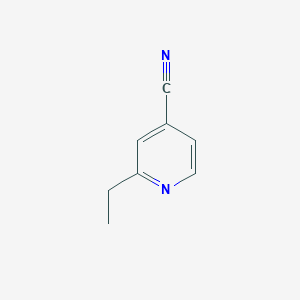
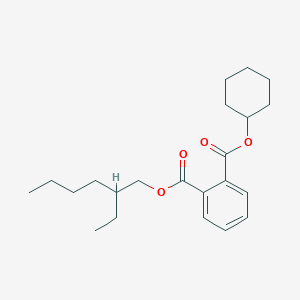
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)
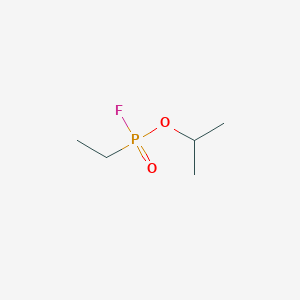

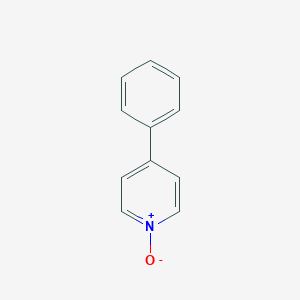
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
